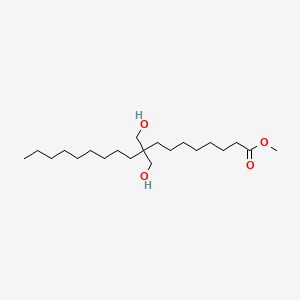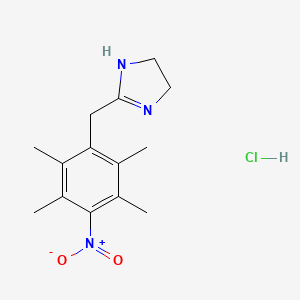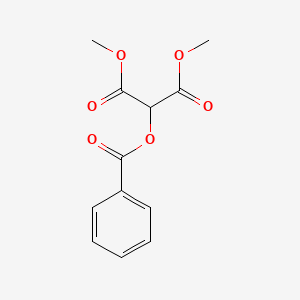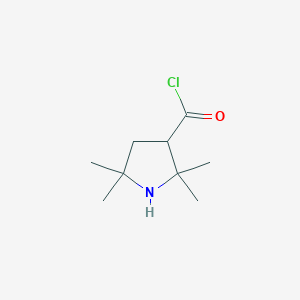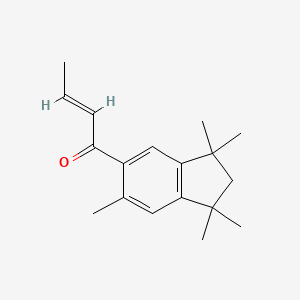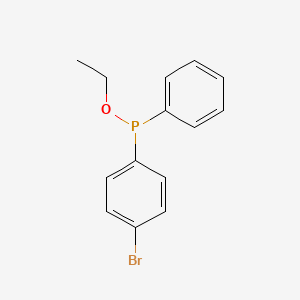
1,3,2-Diazaborolidine-2-carbonitrile, 1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Diazaborolidine-2-carbonitrile, 1,3-dimethyl- is an organoboron compound with the molecular formula C5H9BN2. This compound is part of the diazaborolidine family, which is characterized by a five-membered ring containing both nitrogen and boron atoms. The presence of boron in the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-diazaborolidine-2-carbonitrile, 1,3-dimethyl- typically involves the reaction of a boron-containing precursor with a nitrogen-containing compound. One common method involves the reaction of dimethylamine with a boron-containing reagent such as boron trichloride or boron tribromide. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron compound. The reaction mixture is then heated to facilitate the formation of the diazaborolidine ring.
Industrial Production Methods
Industrial production of 1,3,2-diazaborolidine-2-carbonitrile, 1,3-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
1,3,2-Diazaborolidine-2-carbonitrile, 1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: Reduction reactions can convert the compound into different boron-nitrogen compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed under an inert atmosphere.
Substitution: Substitution reactions often involve halogenating agents such as chlorine or bromine. The reactions are carried out in the presence of a catalyst to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce boron oxides, while reduction reactions can yield various boron-nitrogen compounds. Substitution reactions can result in the formation of halogenated diazaborolidine derivatives.
科学的研究の応用
1,3,2-Diazaborolidine-2-carbonitrile, 1,3-dimethyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds. It is also used in the synthesis of other boron-containing compounds.
Biology: The compound has potential applications in the development of boron-based drugs and therapeutic agents. Its unique chemical properties make it a candidate for use in drug delivery systems.
Medicine: Research is ongoing to explore the use of 1,3,2-diazaborolidine-2-carbonitrile, 1,3-dimethyl- in the treatment of various diseases. Its ability to form stable complexes with biological molecules makes it a promising candidate for medical applications.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.
作用機序
The mechanism of action of 1,3,2-diazaborolidine-2-carbonitrile, 1,3-dimethyl- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with biological molecules, which can modulate their activity. For example, the compound can interact with enzymes and inhibit their activity, leading to changes in cellular processes. The boron atom in the compound plays a crucial role in its mechanism of action, as it can form stable bonds with other atoms and molecules.
類似化合物との比較
1,3,2-Diazaborolidine-2-carbonitrile, 1,3-dimethyl- can be compared with other similar compounds, such as:
1,3,2-Diazaborolidine, 1,3-dimethyl-: This compound has a similar structure but lacks the carbonitrile group. It has different chemical properties and reactivity.
1,3,2-Benzodiazaborole: This compound contains a benzene ring fused to the diazaborolidine ring. It has different electronic properties and applications.
1,3,2-Diazaborol-2-yl: This compound has a similar ring structure but different substituents. It has unique chemical properties and reactivity.
The uniqueness of 1,3,2-diazaborolidine-2-carbonitrile, 1,3-dimethyl- lies in its specific combination of boron, nitrogen, and carbonitrile groups, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
65265-89-6 |
|---|---|
分子式 |
C5H10BN3 |
分子量 |
122.97 g/mol |
IUPAC名 |
1,3-dimethyl-1,3,2-diazaborolidine-2-carbonitrile |
InChI |
InChI=1S/C5H10BN3/c1-8-3-4-9(2)6(8)5-7/h3-4H2,1-2H3 |
InChIキー |
QBYYHZJLIVMZLF-UHFFFAOYSA-N |
正規SMILES |
B1(N(CCN1C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


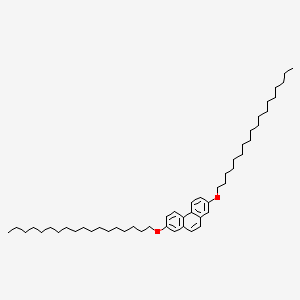
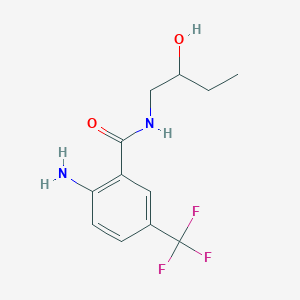
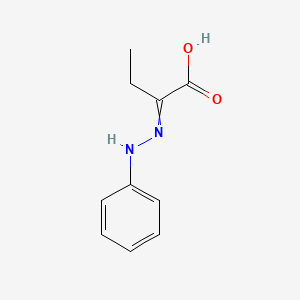
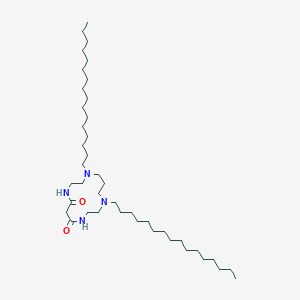
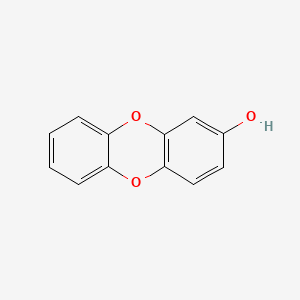

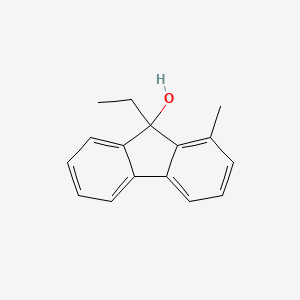
![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
